

Preclinical Efficacy of SIRPα Inhibitors: A Comparative Meta-Analysis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The CD47-signal regulatory protein α (SIRP α) axis has emerged as a critical innate immune checkpoint that cancer cells exploit to evade phagocytosis by myeloid cells, primarily macrophages.[1][2] CD47, a ubiquitously expressed transmembrane protein, acts as a "don't eat me" signal by binding to SIRP α on the surface of macrophages, which in turn initiates an inhibitory signaling cascade that prevents engulfment of the target cell.[3][4] Many cancer cells overexpress CD47 to protect themselves from immune surveillance.[3] Consequently, disrupting the CD47-SIRP α interaction is a promising therapeutic strategy in oncology.[1][2]

While early efforts focused on targeting CD47, this approach has been associated with hematologic toxicities, such as anemia, due to the widespread expression of CD47 on healthy cells, including red blood cells.[5][6] Targeting SIRP α , which has a more restricted expression profile primarily on myeloid cells, offers a potentially safer and more targeted alternative to block this immune checkpoint.[5][6] This guide provides a meta-analysis of preclinical data on the efficacy of several investigational anti-SIRP α antibodies, offering a comparative overview of their performance and the experimental methodologies used to evaluate them.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo preclinical efficacy of various anti-SIRP α antibodies. These agents have been selected based on the availability of published preclinical



data.

Table 1: In Vitro Efficacy of Preclinical Anti-SIRP α Antibodies



Antibody	Target	Binding Affinity (KD)	CD47- SIRPα Blockade (IC50)	In Vitro Phagocyt osis Enhance ment	Cell Lines Used	Referenc e
BR105	Human SIRPα	High affinity (not specified)	Potent blockade	Synergizes with anti- CD20 and anti-HER2 antibodies to promote phagocytos is	Raji (B-cell lymphoma) , SK-BR-3 (breast cancer)	[5][6][7]
ADU-1805	Pan-allele human SIRPα	EC50 ≤ 3nM (for SIRPαV1/V 2)	≤ 1.5nM	Promotes macrophag e phagocytos is and enhances neutrophil trogocytosi s	Human Burkitt's lymphoma cell lines	[1][3][4]
1H9	Human SIRPα	High affinity (not specified)	Blocks CD47/SIR Pα interaction	Synergizes with therapeutic antibodies to promote phagocytos is	Hematopoi etic and non- hematopoi etic human tumor- derived cell lines	[2]
SE12C3	Human SIRPα	Not specified	Inhibits CD47- SIRPα interaction	Markedly enhances rituximab- dependent	Raji (B-cell lymphoma)	[8][9][10]



				phagocytos is		
KWAR23	Human SIRPα	High affinity	Disrupts binding to CD47	Augments myeloid cell- dependent killing in combinatio n with tumor- opsonizing antibodies	Hematopoi etic and non- hematopoi etic human tumor- derived cell lines	[11]

Table 2: In Vivo Efficacy of Preclinical Anti-SIRPα Antibodies

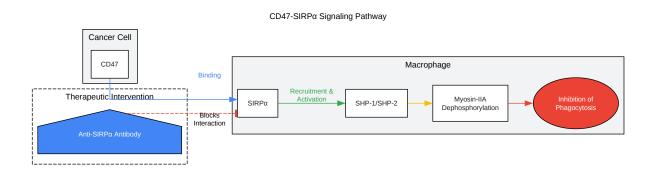


Antibody	Animal Model	Tumor Model	Combinatio n Therapy	Key Findings	Reference
BR105	Human SIRPα- humanized immunodefici ent mice	Xenograft tumor model	With therapeutic antibodies	Significantly inhibits tumor growth	[5][6]
ADU-1805	Syngeneic mouse models	Not specified	With PD-1 blockade	Synergistic reduction in tumor burden	[1]
1H9	Syngeneic and xenograft mouse models	Not specified	With therapeutic antibodies	Inhibits tumor growth and improves survival	[2]
SE12C3	Humanized immune system (HIS- MITRG) mice	Raji B cell lymphoma xenograft	With Rituximab (anti-CD20)	Markedly enhances the inhibitory effect of rituximab on tumor growth	[8][9][10]
KWAR23	SRG mice (human SIRPA knock- in)	Raji Burkitt's lymphoma xenograft	With Rituximab (anti-CD20)	Increased tumor growth inhibition; effect dependent on macrophages and neutrophils	[11]

Signaling Pathways and Experimental Workflows CD47-SIRPα Signaling Pathway



The interaction between CD47 on cancer cells and SIRP α on macrophages initiates a signaling cascade that inhibits phagocytosis. This "don't eat me" signal is a key mechanism of immune evasion. Blocking this interaction with anti-SIRP α antibodies removes the inhibitory signal, allowing for macrophage-mediated destruction of tumor cells.



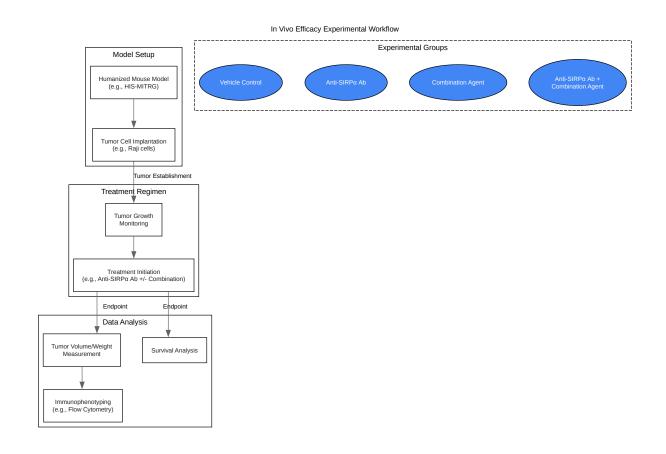
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Caption: Diagram of the CD47-SIRPa signaling pathway and therapeutic intervention.

Experimental Workflow for In Vivo Efficacy

The following diagram illustrates a general workflow for assessing the in vivo efficacy of an anti-SIRPα antibody in a humanized mouse model, a common preclinical platform for evaluating human-specific therapies.





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Caption: A generalized workflow for preclinical in vivo efficacy studies.



Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments cited in the evaluation of anti-SIRP α antibodies.

In Vitro Phagocytosis Assay

This assay quantifies the ability of an anti-SIRP α antibody to enhance the engulfment of cancer cells by macrophages.

- Effector Cells: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. Monocytes are then differentiated into macrophages using macrophage colonystimulating factor (M-CSF) for approximately 7 days.[12]
- Target Cells: Tumor cells (e.g., Raji, SK-BR-3) are labeled with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE) for tracking.[12]
- Co-culture: Macrophages and CFSE-labeled tumor cells are co-cultured at a specific effector-to-target ratio (e.g., 1:2).[12]
- Treatment: The co-culture is incubated with the anti-SIRPα antibody at various concentrations, often in combination with a tumor-opsonizing antibody (e.g., rituximab for CD20+ cells, trastuzumab for HER2+ cells).[7]
- Analysis: After a 2-4 hour incubation period, the cells are analyzed by flow cytometry.
 Phagocytosis is quantified as the percentage of macrophages that are positive for the CFSE signal, indicating engulfment of the tumor cells.[12]

In Vivo Tumor Growth Inhibition Study

This type of study assesses the anti-tumor efficacy of a SIRPα inhibitor in a living organism.

• Animal Model: Humanized mouse models, such as immunodeficient mice reconstituted with a human immune system (e.g., HIS-MITRG mice) or mice with a knock-in of the human SIRPA gene (e.g., SRG mice), are often used to evaluate human-specific antibodies.[6][11]



- Tumor Implantation: A specific number of human tumor cells (e.g., 5 x 10⁶ Raji cells) are implanted subcutaneously into the mice.[11]
- Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups. Treatment can include a vehicle control, the anti-SIRPα antibody alone, a combination agent alone, and the combination of the anti-SIRPα antibody and the other agent. Antibodies are typically administered via intraperitoneal injection at specified doses (e.g., 10 mg/kg) and schedules (e.g., every other day).[11]
- Efficacy Endpoints: Tumor growth is monitored regularly by measuring tumor volume. At the end of the study, tumors may be excised and weighed. Overall survival of the mice is also a key endpoint.[8]
- Pharmacodynamic Analysis: At the conclusion of the study, tumors and other tissues can be harvested for further analysis, such as immunophenotyping of the tumor microenvironment by flow cytometry to assess changes in immune cell populations.

Conclusion

The preclinical data for SIRPα inhibitors are promising, demonstrating their potential to enhance anti-tumor immunity by blocking the CD47-SIRPα "don't eat me" signal. These agents, particularly when used in combination with other cancer therapies like tumor-opsonizing antibodies and checkpoint inhibitors, have shown significant efficacy in both in vitro and in vivo models. The strategy of targeting SIRPα appears to mitigate some of the hematologic toxicities associated with pan-CD47 blockade, suggesting a favorable safety profile.[5][6] Further clinical development of these agents is warranted to translate these preclinical findings into effective cancer treatments for patients.

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